Cas no 97-39-2 (Ditolylguanidine)

Ditolylguanidine (DTG) is a guanidine derivative primarily used as an accelerator in the vulcanization of rubber, particularly in neoprene and nitrile rubber formulations. Its key advantages include efficient scorch delay, which provides extended processing safety, and a balanced cure rate that ensures optimal crosslinking. DTG exhibits good compatibility with sulfur-based curing systems and enhances the mechanical properties of vulcanizates, such as tensile strength and elasticity. It is also noted for its stability under processing conditions and low volatility. Additionally, DTG functions as a secondary accelerator, often synergizing with primary accelerators like thiazoles to improve overall curing efficiency. Its application is favored in industrial rubber products requiring precise control over curing kinetics.
Ditolylguanidine structure
Ditolylguanidine structure
Product Name:Ditolylguanidine
CAS No:97-39-2
MF:C15H17N3
MW:239.315582990646
MDL:MFCD00008513
CID:34900
PubChem ID:87567542
Update Time:2025-07-16

Ditolylguanidine Chemical and Physical Properties

Names and Identifiers

    • 1,3-Di-o-tolylguanidine
    • DOTG
    • Accelerator DOTG
    • Diotolylguanidine
    • Di-o-tolylguanidine
    • 2,2'-DIMETHYLIMINOCARBANILIDE
    • 1,3-DI-ORTHOTOLYL-GUANIDINE
    • 1,3-DI-(2-TOLYL)GUANIDINE
    • DTG
    • DITOLYGUANIDINE
    • N,N'-DI-ORTHO-TOLYLGUANIDINE
    • VANAX DOTG
    • 1,3-Bis(o-tolyl)guanidine
    • 1,3-di(2-tolyl)-guanidin
    • 1,3-Di-o-tolyguanidine
    • 1,3-di-o-tolyl-guanidin
    • 1,3-ditolylguanidine
    • Accelerator DT
    • accelerator(dotg)
    • AcrochemDOTG
    • Akrochem DOTG
    • ditolylguanidine
    • Vulkacite DOTG
    • Vulkacit DOTG
    • Eveite DOTG
    • Vulkacit dotg/C
    • Nocceler DT
    • Sanceler DT
    • DOTG accelerator
    • Vulcafor DOTG
    • Soxinol DT
    • Guanidine, N,N'-bis(2-methylphenyl)-
    • Diorthotolylguanidine
    • N,N'-Di-o-tolylguanidine
    • Guanidine, 1,3-di-o-tolyl-
    • 1,3-bis(2-methylphenyl)guanidine
    • CNS 1001
    • N,N'-Di-o-tolueylguanidine
    • Guanidine, 1,3-di-o-tolyl- (6CI, 7CI, 8CI)
    • N,N′-Bis(2-methylphenyl)guanidine (ACI)
    • 1,2-Bis(2-methylphenyl)guanidine
    • 1,3-Di-2-tolylguanidine
    • 1,3-Di-ortho-tolylguanidine
    • N,N′-Di-o-toluylguanidine
    • N,N′-Di-o-tolylguanidine
    • NSC 132023
    • NSC 473
    • Rhenogran DOTG 70
    • W-100109
    • DA-72810
    • SR-01000597454-1
    • 1,3-Di-o-tolylguanidine;DTG
    • Guanidine,3-di-o-tolyl-
    • BRD-K33459542-001-07-4
    • BDBM81982
    • HY-14218
    • NCGC00248806-01
    • NCGC00024819-02
    • USAF A-6598
    • HMS3411P07
    • LL2P01I17O
    • D.O.T.G
    • AKOS015916211
    • F71311
    • A858635
    • [3H]-di-o-tolylguanidine
    • Acrochem DOTG
    • CHEBI:92585
    • GTPL6684
    • NCI60_004115
    • Tol2Gdn
    • CAS-97-39-2
    • Tox21_200712
    • WLN: 1R BMYUM & MR B1
    • CS-0002933
    • NSC-132023
    • AKOS040758839
    • cid_7333
    • 1,3-Di-o-tolylguanidine, 99%
    • Di-o-tolylguanidine Solution in Acetonitrile, 100mug/mL
    • SCHEMBL35348
    • BRN 2653884
    • HMS3266J18
    • DTXCID206606
    • Q426022
    • 1ST001868-100
    • NSC-473
    • [3H]DOTG
    • UNII-LL2P01I17O
    • BDBM50009307
    • GTPL6685
    • Guanidine,N'-bis(2-methylphenyl)-
    • CAS_97-39-2
    • 1ST001868
    • Ekaland DOTG
    • Guanidine, 1,3-di(2-tolyl)-
    • NSC473
    • SMR001224330
    • HMS3675P07
    • HSDB 5307
    • Tocris-0841
    • HMS3075A17
    • LS-14397
    • BRD-K33459542-001-02-5
    • N,N'-Bis(2-methylphenyl)guanidine #
    • N,N-Di-O-tolylguanidine
    • 1,2-di-(2-tolyl)guanidine
    • PDSP1_001846
    • NS00008988
    • 1,3-Di-o-tolylquanidine
    • AKOS015840511
    • MLS001359937
    • PDSP2_001829
    • MFCD00008513
    • EC 202-577-6
    • N,N'-Di-o-toluylguanidine
    • CHEMBL282433
    • NSC132023
    • 1,3-Bis(2-o-tolyl)guanidine
    • DTXSID2026606
    • Perkacit DOTG
    • 97-39-2
    • D0953
    • N,N'-BIS(2-METHYLPHENYL)GUANIDINE
    • EINECS 202-577-6
    • SR-01000597454
    • NCGC00024819-01
    • NCGC00258266-01
    • N,N'-BIS(2-METHYLPHENYL)GUANIDINE [HSDB]
    • AI3-14630
    • Ditolylguanidine
    • MDL: MFCD00008513
    • Inchi: 1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
    • InChI Key: OPNUROKCUBTKLF-UHFFFAOYSA-N
    • SMILES: N=C(NC1C(C)=CC=CC=1)NC1C(C)=CC=CC=1

Computed Properties

  • Exact Mass: 239.14200
  • Monoisotopic Mass: 239.142248
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: White crystalline powder, odorless, slightly bitter, non-toxic.
  • Density: 1.1000
  • Melting Point: 174.0 to 178.0 deg-C
  • Boiling Point: 371.98°C (rough estimate)
  • Flash Point: 193.3°C
  • Refractive Index: 1.4560 (estimate)
  • Solubility: water: soluble70mg/mL at 20°C
  • PSA: 47.91000
  • LogP: 4.00790
  • Solubility: Soluble in chloroform, acetone, ethanol, slightly soluble in benzene, insoluble in water, gasoline and carbon tetrachloride.
  • Sensitiveness: Sensitive to light

Ditolylguanidine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:UN 2811
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S26-S36
  • RTECS:MF1400000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22

Ditolylguanidine Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ditolylguanidine Pricemore >>

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Ditolylguanidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ammonia Catalysts: Silica ,  Copper sulfate Solvents: Tetrahydrofuran
Reference
An expedient synthesis of substituted guanidines
Ramadas, Krishnamurthy; Srinivasan, Natarajan, Tetrahedron Letters, 1995, 36(16), 2841-4

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Sarcosine ,  Cuprous iodide Solvents: Acetonitrile ;  8 h, 70 °C
Reference
Synthesis of Symmetrical and Unsymmetrical N,N'-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation of Guanidine Nitrate
Xing, Hui; Zhang, Ye; Lai, Yisheng; Jiang, Yongwen; Ma, Dawei, Journal of Organic Chemistry, 2012, 77(12), 5449-5453

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen
Reference
Preparation of N,N'-disubstituted guanidines
, Federal Republic of Germany, , ,

Production Method 4

Reaction Conditions
Reference
Lac sulfur on alumina-triethanolamine - an effective reagent for the synthesis of substituted guanidines
Krishnamurthy Ramadas, Tetrahedron Letters, 1996, 37(29), 5161-5162

Production Method 5

Reaction Conditions
Reference
Preparation of N,N'-disubstituted guanidines as sigma receptor ligands
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Some extensions of the von Braun (cyanogen bromide) reaction on organic bases
Siddiqui, Salimuzzaman; Ahmad, S. Salman; Haider, S. Imtiaz, Pakistan Journal of Scientific and Industrial Research, 1987, 30(3), 163-81

Production Method 7

Reaction Conditions
Reference
The connection between the chemical constitution and the accelerator action of the diarylthioureas and diarylguanidines
Naunton, W. J. S., Journal of the Society of Chemical Industry, 1926, (1926), 376-84

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  N,N-Diethyl-2-hydroxybenzamide Catalysts: Cuprous iodide Solvents: Acetonitrile ;  24 h, 80 °C
Reference
N,N'-di-p-bromophenyl guanidine treatment for stroke at delayed timepoints
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  N,N-Diethyl-2-hydroxybenzamide Catalysts: Cuprous iodide Solvents: Acetonitrile ;  rt → 80 °C; 24 h, 80 °C
Reference
Copper-Catalyzed Guanidinylation of Aryl Iodides: The Formation of N,N'-Disubstituted Guanidines
Cortes-Salva, Michelle; Nguyen, Be-Lan; Cuevas, Javier; Pennypacker, Keith R.; Antilla, Jon C., Organic Letters, 2010, 12(6), 1316-1319

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ;  0 °C; 1.5 h, reflux
Reference
Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation
Abdou, Moaz M.; EL-Haddad, Mahmoud N., Scientific Reports, 2022, 12(1),

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran
1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)
Reference
Role of quaternary ammonium permanganates in the synthesis of substituted guanidines. A comparative study
Srinivasan, N.; Ramadas, K., Tetrahedron Letters, 2001, 42(2), 343-346

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dimethylformamide ,  Water
1.2 Reagents: Sodium periodate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
A short and concise synthesis of guanidines
Ramadas, K.; Janarthanan, N.; Pritha, R., Synlett, 1997, (9), 1053-1054

Production Method 13

Reaction Conditions
1.1 Reagents: Nickel
Reference
Raney nickel desulfuration of cyclic nitrogen and sulfur containing compounds. Desulfuration of 1,2,4-thiadiazolidines
Ali, M. Umar; Paranjpe, M. G., Journal of the Indian Chemical Society, 1986, 63(2), 253-5

Production Method 14

Reaction Conditions
Reference
N,N'-Diarylguanidines
Daescu, C., Chemical Bulletin of the Technical University of Timisoara, 1991, 36(50), 105-11

Production Method 15

Reaction Conditions
Reference
Oxidation of mixtures of thioureas: Part V. Formation of 4-aryl-3-arylamino-5-arylimino-1,2,4-Δ2-thiadiazolines
Joshua, C. P.; Rajasekharan, K. N., Indian Journal of Chemistry, 1976, (1976), 967-70

Production Method 16

Reaction Conditions
Reference
Synthesis and pharmacological evaluation of potent and enantioselective σ1 and σ2 ligands
Marrazzo, Agostino; Prezzavento, Orazio; Pasquinucci, Lorella; Vittorio, Franco; Ronsisvalle, Giuseppe, Farmaco, 2001, 56(3), 181-189

Production Method 17

Reaction Conditions
Reference
Sigma receptor agonist disturbance-of-consciousness improving agents, their preparation, and pharmaceutical compositions containing them
, United States, , ,

Production Method 18

Reaction Conditions
Reference
Some extensions of von Braun (cyanogen bromide) reaction on organic bases
Siddiqui, Salimuzzaman; Ahmad, S. Salman; Haider, S. Imtiaz, Proceedings of the Pakistan Academy of Sciences, 1988, 25(3), 231-40

Ditolylguanidine Raw materials

Ditolylguanidine Preparation Products

Ditolylguanidine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:97-39-2)Ditolylguanidine
Order Number:LE5286;LE15668
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97-39-2)Di-o-tolylguanidine
Order Number:sfd5289
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Ditolylguanidine

Ditolylguanidine (CAS No. 97-39-2): An Overview of Its Properties, Applications, and Recent Research

Ditolylguanidine (DTG), with the chemical formula C14H15N3, is a guanidine derivative that has garnered significant attention in the fields of chemistry and materials science due to its unique properties and potential applications. This compound, identified by the CAS number 97-39-2, is a white crystalline solid with a molecular weight of 225.30 g/mol. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research developments related to ditolylguanidine.

Chemical Structure and Physical Properties

The molecular structure of ditolylguanidine consists of two tolyl groups attached to a guanidine moiety. The guanidine functional group is known for its strong basicity and ability to form hydrogen bonds, which contribute to the compound's unique properties. DTG has a melting point of approximately 160-162°C and is soluble in polar solvents such as water and ethanol. Its high melting point and solubility make it suitable for various applications in both laboratory and industrial settings.

Synthesis Methods

The synthesis of ditolylguanidine can be achieved through several routes, but the most common method involves the reaction of tolyl isocyanide with ammonium chloride in an aqueous solution. This reaction proceeds via the formation of an intermediate iminium salt, which is then hydrolyzed to yield the final product. The reaction can be represented as follows:

C7H7NCl + 2 NH4Cl → C14H15N3 + 3 NH4+Cl-

This synthetic route is highly efficient and yields high purity ditolylguanidine. Other methods include the reaction of tolylamine with cyanamide or the condensation of tolylurea with ammonia.

Applications in Materials Science and Chemistry

Ditolylguanidine has found applications in various fields due to its unique properties. One of its primary uses is as a curing agent for epoxy resins. The strong basicity of the guanidine group facilitates the cross-linking reactions, leading to improved mechanical properties and thermal stability of the cured resins. This makes DTG an essential component in the production of high-performance composites and adhesives.

In addition to its use in epoxy curing, DTG has been explored for its potential as a corrosion inhibitor. Studies have shown that it can effectively protect metal surfaces from corrosion by forming a protective layer on the metal surface. This property makes it valuable in industries such as oil and gas, where corrosion resistance is crucial.

Recent Research Developments

The ongoing research on ditolylguanidine continues to uncover new applications and improve our understanding of its properties. One recent study published in the Journal of Applied Polymer Science investigated the use of DTG as a novel additive in polyurethane foams. The researchers found that incorporating DTG into polyurethane foams significantly enhanced their flame retardancy without compromising mechanical properties. This finding opens up new possibilities for using DTG in fire-resistant materials.

Another area of interest is the use of DTG in drug delivery systems. A study published in Pharmaceutical Research explored the potential of DTG as a carrier molecule for targeted drug delivery. The researchers demonstrated that DTG could effectively encapsulate hydrophobic drugs and release them in a controlled manner, making it a promising candidate for developing more efficient drug delivery systems.

Safety Considerations and Environmental Impact

Safety is a critical aspect when handling any chemical compound, including ditolylguanidine. While DTG is not classified as a hazardous material, it is important to follow standard safety protocols during handling and storage. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.

In terms of environmental impact, research has shown that DTG has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, it is still important to dispose of waste containing DTG according to local regulations to prevent any potential environmental contamination.

Conclusion

Ditolylguanidine (CAS No. 97-39-2), with its unique chemical structure and properties, continues to be an important compound in various scientific and industrial applications. From its role as a curing agent for epoxy resins to its potential in drug delivery systems, DTG offers numerous opportunities for innovation and development. As research progresses, we can expect to see even more exciting applications emerge from this versatile compound.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-39-2)Ditolylguanidine
LE5286;LE15668
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-39-2)Di-o-tolylguanidine
sfd5289
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email